![molecular formula C9H10ClN5 B2872598 N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride CAS No. 158257-69-3](/img/structure/B2872598.png)

N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

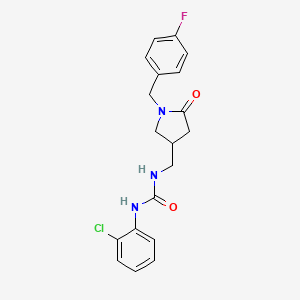

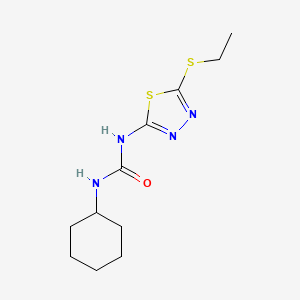

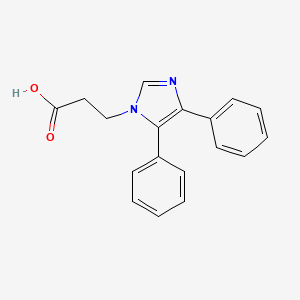

“N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride” is a chemical compound with the CAS Number: 158257-69-3 . It has a molecular weight of 223.66 and its IUPAC name is (E)-2-(2-cyanobenzylidene)hydrazine-1-carboximidamide hydrochloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H/b13-6+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 223.66 .Applications De Recherche Scientifique

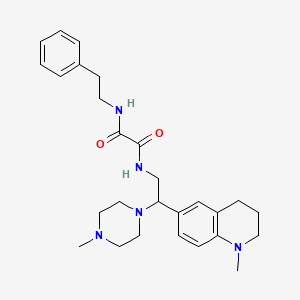

Synthesis of Acyclic Guanidines

N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride: is utilized in the synthesis of acyclic guanidines. This process typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Acyclic guanidines are significant due to their presence in various biological compounds and their ability to form hydrogen bonds, which is crucial for biological activity.

Preparation of Cyclic Guanidines

Cyclic guanidines, such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, are present in many natural products and compounds of medicinal interest. The compound can be used to prepare these cyclic guanidines, which play a vital role in pharmaceutical chemistry .

DNA Minor Groove Binders

Guanidines, including derivatives synthesized from N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride , can act as DNA minor groove binders. This application is significant in the development of therapeutic agents that target specific DNA sequences .

Kinase Inhibitors

The guanidine group’s ability to interact with biological systems makes it a key component in the design of kinase inhibitors. These inhibitors can be synthesized using the compound and are essential in treating various diseases, including cancer .

α2-Noradrenaline Receptors Antagonists

N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride: derivatives can serve as antagonists for α2-noradrenaline receptors. These antagonists have potential therapeutic applications in managing hypertension and other cardiovascular conditions .

Catalytic Syntheses

The compound is also involved in catalytic syntheses, particularly in reactions using metal complexes as catalysts. This application is crucial in industrial chemistry for the efficient production of various guanidine derivatives .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-[(E)-(2-cyanophenyl)methylideneamino]guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H/b13-6+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZYOSSNZSTZFB-AWFSDRIXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C(N)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-[(tert-butylamino)carbothioyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2872518.png)

![3-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2872525.png)

![[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/structure/B2872527.png)

![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2872529.png)

![Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2872535.png)